molecular formula C20H22ClNO3 B136878 Dimefline hydrochloride CAS No. 2740-04-7

Dimefline hydrochloride

Cat. No. B136878
CAS RN: 2740-04-7
M. Wt: 359.8 g/mol
InChI Key: RCISIXJGNBXXPZ-UHFFFAOYSA-N
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Description

Dimefline hydrochloride is a compound that has been studied for its EEG activating effects. It is known chemically as 3-methyl-7-methoxy-8-dimethylaminomethylflavone hydrochloride. In a study involving both epileptic and non-epileptic patients, dimefline hydrochloride was administered intravenously to examine its potential to provoke EEG activation. The study found that dimefline hydrochloride could induce paroxysmal discharges in a significant proportion of epileptic patients and a smaller proportion of non-epileptic patients. The compound's activating effect was comparable to that of Metrazol, a known EEG activator, but with fewer and milder side effects .

Synthesis Analysis

Molecular Structure Analysis

While the molecular structure of dimefline hydrochloride is not directly discussed in the provided papers, the structure of related compounds such as dimethyltin dichloride has been studied using methods like gas-electron diffraction. These studies provide insights into bond lengths and angles that could be relevant for understanding the structure of dimefline hydrochloride. For instance, the Sn-Cl and Sn-C bond lengths and valency angles near 109.5° in dimethyltin dichloride could be analogous to certain structural aspects of dimefline hydrochloride .

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of dimefline hydrochloride have been analyzed using HPLC to determine its content and related substances in an injectable form. The HPLC method employed a Diamond C18 column with a mobile phase of acetonitrile-water-ethylene diamine and UV detection at 243 nm. The method proved to be simple, rapid, sensitive, and accurate, with a linear range for dimefline hydrochloride and good separation from related substances. The average recovery rate was reported to be 100.1%, indicating the method's reliability for quantifying dimefline hydrochloride .

Relevant Case Studies

The most relevant case study provided is the one involving the administration of dimefline hydrochloride to patients for EEG activation. This study is significant as it demonstrates the compound's potential for use in the exact EEG diagnosis of epileptic disorders. The study also highlights the importance of cautious clinical application due to the narrow margin between the threshold for seizure discharges and that of clinical attacks .

Scientific Research Applications

HPLC Determination in Pharmaceutical Analysis

Dimefline hydrochloride's content and related substances can be effectively determined using a Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) method. This method involves a specific system setup and mobile phase composition, demonstrating high sensitivity and accuracy, crucial for quality control in pharmaceuticals (Li Mei, 2007).

Analytical Application in Supramolecular Interaction Studies

The supramolecular interaction between β-cyclodextrin dimer and berberine hydrochloride was analyzed using spectrofluorimetry, revealing significant fluorescence intensity enhancement in supramolecular sandwich complexes. This method, which features a high sensitivity and selectivity, was successfully applied to the determination of berberine hydrochloride in tablets and serum, showcasing potential for therapeutic drug monitoring and clinical applications (Fang Liu et al., 2007).

Genotoxic Impurity Quantification in Pharmaceuticals

A Gas Chromatography-Mass Spectrometry (GCMS) method was developed to quantify genotoxic impurity, namely 2-Dimethylaminoethyl chloride hydrochloride (DMC HCl), in pharmaceuticals. This method, characterized by specificity, linearity, accuracy, precision, and robustness, successfully quantifies DMC HCl at ppm levels in Chlorpheniramine/Chlorphenamine Maleate, demonstrating its relevance in ensuring pharmaceutical safety and compliance (Prashant B. Zate et al., 2017).

Ion-Selective Electrode Development for Pharmaceutical Analysis

Ion-selective electrodes (ISEs) sensitive to specific ions were developed for the analytical monitoring of pharmaceuticals like dimedrol. This innovative approach enhances the sensitivity and selectivity of pharmaceutical analysis, enabling more efficient and accurate drug quality monitoring (M. V. Kuznetsova et al., 2003).

Synthetic Methodology and Chemical Analysis

Research into the synthesis processes and chemical analysis of various compounds is critical for the development of pharmaceuticals and understanding of chemical interactions. Studies focus on optimizing synthesis routes and understanding chemical properties to enhance production efficiency and drug development (Wenli Li et al., 2017), (E. Baranoff et al., 2012).

Bio-electro Reactor for Wastewater Treatment

The use of a bio-electro reactor for the degradation of chemical compounds like 4-Amino-dimethyl-aniline hydrochloride in wastewater demonstrates an economical, efficient, and non-polluted method of treating industrial waste, highlighting the intersection of chemistry and environmental science (Huang Wei, 2007).

Future Directions

Dimefline Hydrochloride has been effective both in chronic emphysema and in the CO2 intoxication syndrome . A study of the respiratory effects of Dimefline was carried out by Fumagalli and Berzolla in ten patients suffering from bronchopathy associated with various degrees of respiratory failure . They found that following intravenous administration, there was an increase both in the basal and in maximum pulmonary ventilation (MPV), more particularly because of an increase in tidal volume, the vital capacity, and in the maximum expiratory volume per second (MEVS) .

properties

IUPAC Name

8-[(dimethylamino)methyl]-7-methoxy-3-methyl-2-phenylchromen-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3.ClH/c1-13-18(22)15-10-11-17(23-4)16(12-21(2)3)20(15)24-19(13)14-8-6-5-7-9-14;/h5-11H,12H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCISIXJGNBXXPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C(C1=O)C=CC(=C2CN(C)C)OC)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1046841
Record name Dimefline hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1046841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimefline hydrochloride

CAS RN

2740-04-7
Record name Dimefline hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2740-04-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name dimefline hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114650
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dimefline hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1046841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-[(dimethylamino)methyl]-7-methoxy-3-methyl-2-phenyl-4-benzopyrone hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.515
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name DIMEFLINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H0XB4R74ID
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
H Kazamatsuri - Psychiatry and Clinical Neurosciences, 1969 - Wiley Online Library
… the author to make trial of employing Dimefline hydrochloride as an EEG activator for the … usefulness of Dimefline hydrochloride as an activator in clinical electroencephalography. …
Number of citations: 4 onlinelibrary.wiley.com
G LI, W DING, M LI - Chinese Journal of Pharmaceutical …, 2007 - ingentaconnect.com
… the content and related subY stances of dimefline hydrochloride for injection. Methods@The HPLC … Results@Dimefline hydrochloride and the related substances in sample were well r …
Number of citations: 0 www.ingentaconnect.com
J Miller - Diseases of the Chest, 1964 - Elsevier
… One of the most potent of the latter is dimefline hydrochloride, ** which has the formula 3-methyl-7-methoxy - 8 - dimethylaminomethylflavone hydrochloride, and has a selective action …
Number of citations: 1 www.sciencedirect.com
I Setnikar, F Fontani - Journal of Pharmaceutical Sciences, 1970 - Elsevier
The content variability in five types of suppositories was evaluated in terms of coefficient of variation. The observed content variability had a coefficient of variation in the range of 1.2-4.5; …
Number of citations: 10 www.sciencedirect.com
IKM Morton - 1999 - Springer
recognizing cytokines. A naturally occurring interleukin receptor antagonist is the interleukin IL-Ira. It is available as anakinra, a recombinant nonglycosylated human active against IL-l. …
Number of citations: 0 link.springer.com
K Xu, X Ren, J Wang, Q Zhang, XJ Fu… - Journal of Advanced …, 2023 - Elsevier
Background Flavonoids are one of the most important metabolites with vast structural diversity and a plethora of potential pharmacological applications, which have drawn considerable …
Number of citations: 3 www.sciencedirect.com
Z Yin, T Chai, P Mu, N Xu, Y Song, X Wang… - … of Chromatography A, 2016 - Elsevier
This paper presents a multi-residue analytical method for 210 drugs in pork using ultra-high-performance liquid chromatography-Q-Trap tandem mass spectrometry (UPLC–MS/MS) …
Number of citations: 45 www.sciencedirect.com
A Bolletti, R Sferlazzo, G Rossi - Rivista di Neurobiologia: Organo …, 1965 - europepmc.org
[On the value of the use of analeptic drugs in arousal from narcosis (clinico-electroencephalographic considerations with particular reference to the action of dimefline)] - Abstract - …
Number of citations: 2 europepmc.org
IPC Class, A USPC - 2013 - patentsencyclopedia.com
A nanochannel delivery device and method of manufacturing and use. The nanochannel delivery device comprises an inlet, an outlet, and a nanochannel. The nanochannel may be …
Number of citations: 0 www.patentsencyclopedia.com
M Ferrari, X Liu, A Grattoni, R Goodall, L Hudson - 2014 - ntrs.nasa.gov
1111111111111111111inuu111111111111111111u~ Page 1 1111111111111111111inuu111111111111111111u~ (12) United States Patent Ferrari et al. (54) …
Number of citations: 6 ntrs.nasa.gov

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